1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole
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Overview
Description
1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole is a complex organic compound that features both an imidazole and an indole moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the construction of the indole moiety. The imidazole ring can be synthesized using methods such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The indole ring can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, such as zinc chloride, and solvent-free conditions to enhance the efficiency of the reactions . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes involving imidazole and indole-containing compounds.
Mechanism of Action
The mechanism of action of 1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The indole moiety can interact with biological receptors, such as serotonin receptors, due to its structural similarity to tryptophan . These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid containing an imidazole ring.
Tryptophan: An amino acid containing an indole ring.
Metronidazole: An antibiotic containing an imidazole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole ring.
Uniqueness
1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole is unique due to the presence of both imidazole and indole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications .
Properties
CAS No. |
927426-96-8 |
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Molecular Formula |
C13H15N3S |
Molecular Weight |
245.35 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-6-methylsulfanyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H15N3S/c1-17-12-3-2-10-4-5-16(13(10)6-12)8-11-7-14-9-15-11/h2-3,6-7,9H,4-5,8H2,1H3,(H,14,15) |
InChI Key |
NBVVJPJJUKTPQD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(CCN2CC3=CN=CN3)C=C1 |
Origin of Product |
United States |
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